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Compound of Interest

Compound Name: Vinyl benzoate

Cat. No.: B167084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for vinyl benzoate, a
key monomer in polymer synthesis and a valuable building block in organic chemistry. The
following sections detail the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic
Resonance (*H NMR), and Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectral
properties of vinyl benzoate, offering a comprehensive resource for its identification and

characterization.

Spectroscopic Data Summary

The spectral data for vinyl benzoate is summarized in the tables below, providing a quick
reference for characteristic peaks and chemical shifts.

Table 1: FTIR Spectral Data for Vinyl Benzoate
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Wavenumber (cm—?) Intensity Assignment

3093 Medium =C-H stretch (vinyl)
3065 Medium =C-H stretch (aromatic)
1735 Strong C=0 stretch (ester)
1647 Medium C=C stretch (vinyl)

1602, 1585, 1453

Medium to Weak

C=C stretch (aromatic ring)

1270, 1115 Strong C-O stretch (ester)

960, 880 Strong =C-H bend (vinyl out-of-plane)
C-H bend (aromatic out-of-

710 Strong

plane)

Table 2: *H NMR Spectral Data for Vinyl Benzoate

(Solvent: CDCls)

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J, Assignment
(0, ppm) Protons
Hz)

8.15 dd 8.0,1.5 2H H-2, H-6 (ortho)
7.63 tt 75,15 1H H-4 (para)
7.48 t 8.0 2H H-3, H-5 (meta)
7.30 dd 13.9, 6.2 1H H-a (-O-CH=)

H-B (trans,
4.93 dd 13.9,1.0 1H

=CHy2)
4.63 dd 6.2,1.0 1H H-p' (cis, =CH>)

Table 3: **C NMR Spectral Data for Vinyl Benzoate
(Solvent: CDCIs)
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Chemical Shift (6, ppm) Assighment
164.8 C=0 (ester)
141.5 -O-CH=

133.5 C-4 (para)
130.0 C-2, C-6 (ortho)
129.5 C-1 (ipso)
128.5 C-3, C-5 (meta)
98.0 =CH:

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of vinyl
benzoate.

FTIR Spectroscopy

Obijective: To obtain the infrared spectrum of vinyl benzoate to identify its functional groups.

Methodology: A small amount of liquid vinyl benzoate is placed between two potassium
bromide (KBr) salt plates to form a thin film. Alternatively, a solution of vinyl benzoate in a
suitable solvent (e.g., chloroform) can be prepared and a drop placed on a single KBr plate,
allowing the solvent to evaporate. The KBr plate is then placed in the sample holder of an FTIR
spectrometer. A background spectrum of the clean KBr plate is recorded first, followed by the
sample spectrum. The instrument scans the mid-infrared region (typically 4000-400 cm~1). The
resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

NMR Spectroscopy (*H and **C)

Objective: To obtain the proton and carbon-13 nuclear magnetic resonance spectra of vinyl
benzoate to elucidate its detailed molecular structure.

Methodology: Approximately 5-10 mg of vinyl benzoate is dissolved in about 0.5-0.7 mL of a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small
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amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (6 = 0.00 ppm). The sample is then placed in the probe of a high-field NMR
spectrometer (e.g., 400 MHz or higher). For *H NMR, the spectrum is acquired with a sufficient
number of scans to achieve a good signal-to-noise ratio. For 133C NMR, a proton-decoupled
spectrum is typically acquired, which requires a larger number of scans due to the low natural
abundance of the 13C isotope. The data is then processed using Fourier transformation to
obtain the final spectrum.[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like vinyl benzoate can be
visualized as follows:
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of vinyl benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167084+#spectral-data-for-vinyl-benzoate-ftir-1h-nmr-
13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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